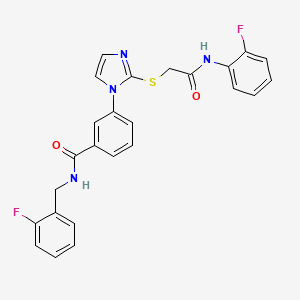

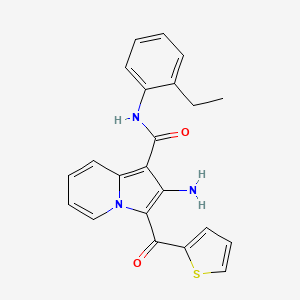

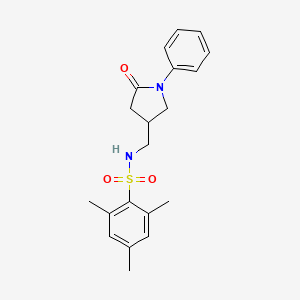

![molecular formula C10H17ClN2O2 B2754111 11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride CAS No. 2193058-62-5](/img/structure/B2754111.png)

11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride, also known as ODAM, is a synthetic compound that has been studied for its potential use in scientific research. ODAM belongs to a class of compounds known as spirocyclic compounds, which have been shown to have a wide range of biological activities.

科学的研究の応用

Synthesis and Structural Analysis

Spirocyclic (0Xa)Azaphosphasilanes : Research by Engelhardt and Rosefid (1992) introduced spirocyclic systems, like 12,14-Diamino-13-phenoxy-13-thioxo-6-oxa-12,14-diaza-13λ5-phospha-5,7-disiladisiladispiro[4.1.4.3]-tetradecane, showcasing their preparation from thiophosphoryldihydrazide and cyclic dichlorosilanes or dichlorodisiloxanes. The structural constitution of these compounds was confirmed through MS, NMR, elemental analysis, and X-ray structure analysis, highlighting the inorganic ring's planarity within the molecule Engelhardt & Rosefid, 1992.

Polydonor-Substituted 1-Oxa- and 1-Thia-3,5-diazahexatrienes : A study by Maier, Fröhlich, and Würthwein (2001) explored the synthesis, structures, ring-chain tautomerism, and theoretical calculations of previously unknown 1-oxa-2,4-diazahexatrienes substituted with alkoxy groups. X-ray analyses showed nonplanar, open-chain structures, while quantum chemical calculations predicted the predominance of twisted, nonplanar chain structures for the oxa systems and cyclic structures for the corresponding thia system Maier, Fröhlich, & Würthwein, 2001.

Unexpected Activity of Novel 9-oxabispidine Zinc Complexes : Börner et al. (2010) prepared and characterized zinc complexes of the chiral tricyclic 9-oxabispidine, which catalyzed the solvent-free polymerization of d,l-lactide to give polylactide. This study underscores the potential catalytic applications of spirocyclic compounds in polymer synthesis Börner et al., 2010.

Intramolecular Hydroamination : Baker et al. (2000) investigated the intramolecular hydroamination of 1,4,7-Tri(pent-4'-yn-1'-yl)-1,4,7-triazacyclononane, leading to the formation of an azoniaspiro[4.8]tridecane cation. The product's structure was confirmed through spectroscopic data and X-ray studies, illustrating the reactivity and potential for novel organic syntheses involving spirocyclic frameworks Baker, Brown, Skelton, & White, 2000.

Enantioselective Total Synthesis : The enantiomerically pure tricyclic 9-oxabispidine, a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared by Breuning and Steiner (2008). Their work through a seven-step process highlights the synthetic versatility and application in asymmetric catalysis of spirocyclic compounds Breuning & Steiner, 2008.

特性

IUPAC Name |

11-oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2.ClH/c13-8-12-9(2-1-3-9)10(14-8)4-6-11-7-5-10;/h11H,1-7H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAQKTCHTVQIFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)C3(CCNCC3)OC(=O)N2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Oxa-8,13-diazadispiro[3.0.5^{5}.3^{4}]tridecan-12-one hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-ethyl-6-(3-(trifluoromethyl)styryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2754032.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

![2-(((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperidin-4-yl)methyl)thio)-4-methylthiazole](/img/structure/B2754044.png)

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)